Norbaeocystin

Serotonin 5‑HT2A receptor Functional calcium imaging Head‑twitch response (HTR)

Norbaeocystin (CAS 21420-59-7) is a non-scheduled tryptamine alkaloid, uniquely suited as a research probe to dissociate 5-HT2A-mediated antidepressant-like effects from psychedelic liability. Unlike psilocybin, it elicits no head-twitch response (HTR) while showing comparable efficacy in the forced swim test. This decoupling makes it an invaluable comparator for biased agonism studies, functional selectivity mapping, and the rational design of safer 5-HT2A ligands. Available as an analytical reference standard (≥98% HPLC purity) and a certified reference material (CRM) in a pre-formulated solution. For R&D use only; not for human/veterinary use.

Molecular Formula C10H13N2O4P
Molecular Weight 256.19 g/mol
CAS No. 21420-59-7
Cat. No. B1244615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorbaeocystin
CAS21420-59-7
Molecular FormulaC10H13N2O4P
Molecular Weight256.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OP(=O)(O)O)C(=CN2)CCN
InChIInChI=1S/C10H13N2O4P/c11-5-4-7-6-12-8-2-1-3-9(10(7)8)16-17(13,14)15/h1-3,6,12H,4-5,11H2,(H2,13,14,15)
InChIKeyIKQGYCWFBVEAKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norbaeocystin (CAS 21420-59-7): Chemical Identity and Procurement-Relevant Baseline Characteristics


Norbaeocystin (CAS 21420-59-7) is a naturally occurring tryptamine alkaloid and a minor constituent of psilocybin-containing mushrooms, where it exists alongside psilocybin, psilocin, and baeocystin [1]. Chemically, it is the N-demethylated analog of psilocybin, designated as 4-phosphoryloxytryptamine (4-PO-T) [1]. The compound functions as a prodrug; its dephosphorylated metabolite, 4-hydroxytryptamine (4-HT), serves as the active form that crosses the blood–brain barrier and engages central serotonergic targets [2]. Unlike psilocybin, norbaeocystin is not currently classified as a controlled substance in many jurisdictions, a distinction with tangible implications for procurement, research licensing, and commercial development [3].

Why Norbaeocystin Cannot Be Substituted with Psilocybin or Other Tryptamine Analogs in Research and Development


Interchanging norbaeocystin with psilocybin or baeocystin is scientifically unsound due to profound functional divergence at the 5‑HT2A receptor and in vivo behavioral pharmacology. While all compounds share a tryptamine scaffold and undergo dephosphorylation to active metabolites with similar enzyme kinetics [1], their central effects diverge sharply: psilocybin (via psilocin) reliably induces the head-twitch response (HTR)—a validated behavioral proxy for psychedelic activity—whereas norbaeocystin (via 4‑HT) fails to elicit any HTR across all tested doses, despite its metabolite exhibiting 5‑HT2A agonist efficacy comparable to psilocin in vitro [1]. This decoupling of in vitro receptor activation from in vivo psychedelic liability represents a critical differentiator. Consequently, substituting psilocybin with norbaeocystin in experimental models confounds interpretation of 5‑HT2A‑mediated behavioral readouts and negates the potential to isolate non‑hallucinogenic therapeutic mechanisms [2].

Quantitative Comparative Evidence for Norbaeocystin Selection Over Psilocybin, Baeocystin, and Aeruginascin


5‑HT2A Receptor Activation Efficacy: Similar In Vitro Potency, Absent In Vivo Psychedelic Response

In functional calcium‑imaging assays using HEK293 cells expressing human 5‑HT2A, the dephosphorylated metabolite of norbaeocystin (4‑hydroxytryptamine; 4‑HT) activated the receptor with efficacy comparable to psilocin, the active metabolite of psilocybin [1]. Despite this similar in vitro activation, norbaeocystin administered orally to rats at doses up to 10 mg/kg produced no head‑twitch response (HTR), whereas psilocybin induced a robust, dose‑dependent HTR [1][2]. This divergence—receptor activation without psychedelic‑like behavior—represents a quantitative differentiation in functional selectivity.

Serotonin 5‑HT2A receptor Functional calcium imaging Head‑twitch response (HTR)

Antidepressant‑Like Efficacy in Forced Swim Test: Comparable to Psilocybin

In the forced swim test (FST)—a widely used rodent model predictive of antidepressant activity—norbaeocystin significantly reduced immobility time relative to vehicle controls, with efficacy statistically indistinguishable from psilocybin at equimolar doses [1]. A separate study confirmed that rats administered norbaeocystin, baeocystin, or aeruginascin showed significantly decreased immobility time compared to negative controls (P < 0.05) [2].

Forced swim test (FST) Antidepressant screening Behavioral pharmacology

Enzymatic Dephosphorylation Kinetics: Indistinguishable from Psilocybin and Baeocystin

In vitro enzyme kinetics assays using purified alkaline phosphatase revealed that the rates of dephosphorylation for norbaeocystin, baeocystin, aeruginascin, and psilocybin are nearly identical [1]. Michaelis–Menten analysis demonstrated comparable Km and Vmax values across all four tryptamines, confirming that norbaeocystin is activated to its CNS‑penetrant metabolite, 4‑HT, with the same efficiency as psilocybin is converted to psilocin [1][2].

Alkaline phosphatase Prodrug activation Enzyme kinetics

Blood–Brain Barrier Permeability: Dephosphorylated Metabolite Crosses BBB to Similar Degree as Psilocin

Using a parallel artificial membrane permeability assay (PAMPA) as a BBB mimetic, only the dephosphorylated products of norbaeocystin (4‑HT) and baeocystin (norpsilocin) were capable of passive diffusion across the membrane, with permeability coefficients comparable to that of psilocin [1]. The phosphorylated parent compounds (norbaeocystin, baeocystin, psilocybin) showed negligible permeability, confirming that dephosphorylation is a prerequisite for CNS access [1].

Blood–brain barrier (BBB) PAMPA CNS penetration

Metabolic Stability by Monoamine Oxidase A: Comparable Rates Across Tryptamines

In vitro metabolism assays using recombinant human MAO‑A demonstrated that the dephosphorylated metabolites of norbaeocystin (4‑HT), baeocystin (norpsilocin), aeruginascin (4‑hydroxy‑N,N,N‑trimethyltryptamine), and psilocybin (psilocin) undergo oxidative deamination at nearly identical rates [1]. Michaelis–Menten analysis showed no statistically significant differences in Km or Vmax among the four compounds, indicating that norbaeocystin's active metabolite is not preferentially degraded by MAO‑A compared to psilocin [1][2].

Monoamine oxidase A (MAO‑A) Metabolic stability In vitro metabolism

Regulatory and Procurement Status: Not a Controlled Substance in Major Jurisdictions

Unlike psilocybin and psilocin, which are Schedule I controlled substances in the United States and similarly restricted in many other jurisdictions, norbaeocystin is not currently listed under the Controlled Substances Act or the UN Convention on Psychotropic Substances [1][2]. This regulatory distinction has tangible implications for procurement: norbaeocystin can be sourced, handled, and utilized in research settings without the DEA Schedule I licensing requirements, security protocols, and record‑keeping burdens mandated for psilocybin [3].

Controlled substance scheduling Research licensing Commercial development

Optimal Research and Industrial Applications for Norbaeocystin Based on Quantitative Evidence


Preclinical Screening for Non‑Hallucinogenic Antidepressant Candidates

Norbaeocystin's ability to reduce immobility in the forced swim test with efficacy comparable to psilocybin [1], combined with its complete lack of head‑twitch response across all tested doses [2], positions it as an ideal tool for dissociating antidepressant‑like behavioral effects from 5‑HT2A‑mediated psychedelic liability. Researchers investigating next‑generation rapid‑acting antidepressants can employ norbaeocystin as a benchmark non‑hallucinogenic comparator to psilocybin, enabling direct assessment of therapeutic efficacy independent of confounding psychedelic experiences.

Pharmacological Probe for 5‑HT2A Functional Selectivity Studies

The striking divergence between in vitro 5‑HT2A activation (efficacy comparable to psilocin) [1] and in vivo absence of psychedelic‑like behavior [1] makes norbaeocystin a valuable probe for studying biased agonism and functional selectivity at the 5‑HT2A receptor. Its use can help elucidate the signaling pathways that distinguish therapeutic from hallucinogenic outcomes, informing rational design of 5‑HT2A ligands with improved safety profiles.

Analytical Reference Standard for Forensic and Quality Control Applications

Norbaeocystin is commercially available as a certified reference material (CRM) with full analytical characterization, including HPLC purity certification [1]. Its well‑defined chromatographic and mass spectral properties make it suitable for use as an analytical standard in forensic toxicology laboratories quantifying tryptamine content in mushroom samples, as well as in pharmaceutical quality control settings for method development and validation [1][2].

Biosynthetic Pathway Engineering and Metabolic Engineering Research

As an intermediate in the psilocybin biosynthetic pathway, norbaeocystin serves as a critical reference compound for metabolic engineering efforts aimed at optimizing heterologous production of psilocybin and its analogs in E. coli or yeast platforms [1]. Its demonstrated gram‑scale production in engineered E. coli [2] validates its utility as a substrate for further enzymatic transformations and as a benchmark for yield optimization studies.

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